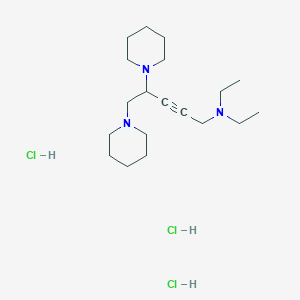
4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, also known as HNB, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. HNB has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide induces the production of ROS, which leads to oxidative stress and DNA damage in cancer cells. This, in turn, activates the mitochondrial apoptotic pathway, leading to cell death. 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, and activate pro-apoptotic proteins, such as Bax.
Biochemical and Physiological Effects:
4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been found to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been shown to have anti-inflammatory and antioxidant properties. 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide in lab experiments is its low toxicity towards normal cells, making it a potential therapeutic agent with minimal side effects. However, 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the stability of 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide under physiological conditions is not well understood, which can affect its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide. One area of research is to investigate the potential use of 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide in combination with other chemotherapy drugs to enhance their efficacy. Another area of research is to explore the use of 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the stability of 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide under physiological conditions and to develop more effective methods for administering 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide in vivo.
Conclusion:
In conclusion, 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer therapy. 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide exhibits cytotoxic effects on cancer cells, activates the mitochondrial apoptotic pathway, and has anti-inflammatory and antioxidant properties. While there are limitations to its use in lab experiments, 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has potential as a therapeutic agent with minimal side effects. Further research is needed to fully understand the mechanisms of action and potential applications of 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide.
Métodos De Síntesis
The synthesis of 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves the reaction between 4-hydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization. The purity of the final product is confirmed using analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been extensively studied for its potential use in cancer therapy. Studies have shown that 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and liver cancer cells. 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been found to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.
Propiedades
IUPAC Name |
4-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-4-1-9(2-5-12)14(20)16-15-8-10-7-11(17(21)22)3-6-13(10)19/h1-8,18-19H,(H,16,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXJGCMJCBEESW-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)

![2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6041783.png)
![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B6041793.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol](/img/structure/B6041795.png)

![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)

![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)

![3-sec-butyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041846.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)